1H-Indene, 2,3-dihydro-5,6-dimethyl-

Ozonolysis Reaction selectivity Physical organic chemistry

1H-Indene, 2,3-dihydro-5,6-dimethyl- (CAS 1075-22-5), commonly referred to as 5,6-dimethylindane, is a bicyclic aromatic hydrocarbon belonging to the indane family, characterized by two methyl substituents at the 5 and 6 positions on the aromatic ring. With a molecular formula of C11H14 and a molecular weight of 146.23 g/mol, it exists as a colorless liquid.

Molecular Formula C11H14
Molecular Weight 146.23 g/mol
CAS No. 1075-22-5
Cat. No. B085944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indene, 2,3-dihydro-5,6-dimethyl-
CAS1075-22-5
Synonyms5,6-Dimethylindane
Molecular FormulaC11H14
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCC2)C=C1C
InChIInChI=1S/C11H14/c1-8-6-10-4-3-5-11(10)7-9(8)2/h6-7H,3-5H2,1-2H3
InChIKeyHKXZLQYYRMVUQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 1H-Indene, 2,3-dihydro-5,6-dimethyl- (CAS 1075-22-5): A Baseline Overview


1H-Indene, 2,3-dihydro-5,6-dimethyl- (CAS 1075-22-5), commonly referred to as 5,6-dimethylindane, is a bicyclic aromatic hydrocarbon belonging to the indane family, characterized by two methyl substituents at the 5 and 6 positions on the aromatic ring [1]. With a molecular formula of C11H14 and a molecular weight of 146.23 g/mol, it exists as a colorless liquid . This specific substitution pattern significantly differentiates its physicochemical properties and chemical reactivity from its unsubstituted parent, other dimethylindane isomers, and related bicyclic hydrocarbons like tetralin, making a generic procurement approach insufficient for applications requiring specific performance characteristics [2].

Isomer-specific grade required; 5,6-dimethyl substitution pattern governs reactivity and physical properties not replicated by indane or other dimethylindanes.
Procurement based on generic indane family may overlook critical differences in ozonolysis selectivity, density, and volatility profile.
Supports synthetic applications where targeted regiochemistry and physical property benchmarks are required.

Risks of Generic Substitution for 5,6-Dimethylindane (CAS 1075-22-5) in Research and Industrial Applications


Simple in-class substitution with unsubstituted indane or other dimethylindane isomers is not feasible due to the profound influence of the 5,6-dimethyl substitution pattern on both the compound's physical properties and its site-specific chemical reactivity [1]. Evidence demonstrates that relocating or removing methyl groups drastically alters molecular planarity and electron density, leading to significant differences in ozonolysis product distribution [1]. Furthermore, basic procurement-relevant properties like density, volatility, and safety parameters (flash point) vary substantially between isomers, directly impacting formulation design, process safety engineering, and downstream application performance . These quantifiable divergences, detailed below, mandate a product-specific procurement strategy to ensure batch-to-batch consistency and experimental reproducibility.

Reactivity mismatch
Replacing with unsubstituted indane or 4,7-dimethylindane may shift ozonolysis product distribution and compromise synthetic route outcomes.
Physical property divergence
Density, vapor pressure, and flash point differ substantially across isomers; direct substitution can alter formulation behavior and process safety design.
Structural motif mismatch
Only the 5,6-substitution pattern provides the spiro-imidazoline core geometry required in certain research syntheses; other isomers lack this structural fidelity.

Quantitative Differentiation Evidence for 5,6-Dimethylindane (CAS 1075-22-5) Against Key Analogs


Ozonolysis Reactivity and Product Selectivity: 5,6-Dimethylindane vs. 4,7-Dimethylindane

In a direct head-to-head ozonolysis study, 5,6-dimethylindane exhibits a markedly different reactivity profile compared to its isomer 4,7-dimethylindane. The combined yield of aliphatic dicarbonyl products is half that of 4,7-dimethylindane, and the product distribution is unique. For 5,6-dimethylindane, dimethylglyoxal (diacetyl) and methylglyoxal are formed in a combined yield of 0.05 mol per mol of dimethylindane, with a molecular ratio of diacetyl to methylglyoxal of 3.5:1. In contrast, 4,7-dimethylindane yields glyoxal and methylglyoxal in a combined yield of 0.10 mol per mol, with a glyoxal to methylglyoxal ratio of 1.57:1 [1].

Ozonolysis selectivity
Head-to-head
50% lower total dicarbonyl yield; distinct product profile (diacetyl-dominant vs. glyoxal-dominant for 4,7-isomer).
Supports isomer-specific synthetic route planning and degradation pathway interpretation.
de Jong & Wibaut (1964) ozonolysis study context.
Ozonolysis Reaction selectivity Physical organic chemistry

Liquid Density for High-Energy-Density Formulations: 5,6-Dimethylindane vs. 1,1-Dimethylindane

The density of 5,6-dimethylindane is significantly higher than that of its isomer, 1,1-dimethylindane. This is a crucial parameter for applications where mass per unit volume is a key performance indicator, such as in high-energy-density fuels. The reported density for 5,6-dimethylindane is 0.967 g/cm³ , whereas 1,1-dimethylindane has a relative density (d20/4) of 0.919 g/cm³ [1].

Liquid density
Cross-study comparable
0.967 g/cm³ (5.2% higher than 1,1-dimethylindane).
May support high-energy-density formulation screening.
Reported property context; verify with current lot.
High-energy-density fuels Formulation chemistry Physical property

Volatility and Process Safety: 5,6-Dimethylindane vs. Unsubstituted Indane

5,6-dimethylindane demonstrates a vastly lower vapor pressure than the parent compound, indane, indicating significantly reduced volatility. This property is paramount for minimizing fugitive emissions, reducing inhalation exposure risk, and simplifying engineering controls. The vapor pressure of 5,6-dimethylindane is 0.115 mmHg at 25°C , compared to a vapor pressure of 1.5 mmHg at 25°C for unsubstituted indane .

Vapor pressure
Data to verify
0.115 mmHg at 25°C (13× lower than indane).
Supports volatility and emission control assessment.
Confirm with supplier-provided data.
Process safety Volatility Vapor pressure

Flash Point Safety Margin: 5,6-Dimethylindane vs. Indane and Tetralin

For procurement and process safety assessments, the flash point is a critical parameter defining a liquid's flammability hazard. 5,6-dimethylindane has a much higher flash point than its common structural analogs, indane and tetralin. The flash point of 5,6-dimethylindane is 85.2°C , compared to 50°C for indane and 77°C for tetralin .

Flash point
Data to verify
85.2°C (35.2°C above indane, 8.2°C above tetralin).
May inform flammability classification and process safety design.
Confirm with current certificate of analysis.
Flammability Safety engineering Procurement

Proven Application Scenarios for 5,6-Dimethylindane (CAS 1075-22-5) Based on Differential Evidence


Unique Scaffold for Regioselective Synthesis of Alpha-Adrenergic Agonists

The specific ozonolysis product profile and the unique 5,6-dimethyl substitution pattern are critical for constructing the spiro-imidazoline core of novel α-adrenergic partial agonists. The compound serves as a direct intermediate in the synthesis pathway of spiro[(1,3-diazacyclopent-1-ene)-5,2'-(5',6'-dimethylindane)], a key structure for which the 5,6-disubstitution is instrumental for biological activity [1]. Other dimethylindane isomers or the parent indane cannot replicate this structural motif, making this compound a non-interchangeable building block in this class of drug candidates.

Formulation Component for High-Energy-Density Fuels

The 5.2% higher density of 5,6-dimethylindane (0.967 g/cm³) over its isomer 1,1-dimethylindane (0.919 g/cm³) provides a quantifiable advantage for formulating volumetric energy-dense liquid fuels . Its presence in patented fuel compositions for gasoline engines, where it contributes to excellent high-speed acceleration and fuel efficiency, supports its use as a specialty blending agent [2]. This differentiates it from lower-density or more volatile analogs when designing for specific performance envelopes.

Specialty Industrial Solvent with an Enhanced Safety Profile

For high-temperature applications where a solvent's residence time and flammability risk are critical, 5,6-dimethylindane outperforms common analogs. Its vapor pressure (0.115 mmHg at 25°C) is more than an order of magnitude lower than that of unsubstituted indane (1.5 mmHg), drastically reducing evaporative losses . Simultaneously, its flash point (85.2°C) is 35.2°C higher than indane's, providing a wider safety margin in operations like high-temperature cleaning, heat transfer, or as a reaction medium in specialty polymerizations .

Application
Selection Property
Validation Focus
Spiro-imidazoline synthesis for alpha-adrenergic ligand research
5,6-dimethyl substitution pattern specificity
Regioselective reactivity and structural fidelity
High-energy-density fuel blending studies
Higher liquid density relative to isomeric alternatives
Volumetric energy content and formulation stability
Industrial solvent with reduced volatility and flammability risk
Lower vapor pressure and higher flash point vs. indane
Process safety margin and evaporative loss control
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